4-Methylphthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

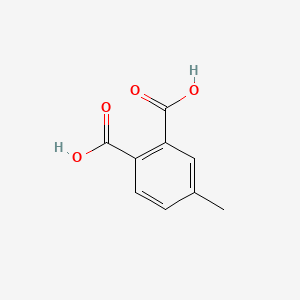

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJAFQCTXFSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063406 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-23-8 | |

| Record name | 4-Methylphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-o-phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylphthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDR8D8Q6WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylphthalic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 4-methylphthalic acid. The information is presented to support research, development, and application activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Identity and Structure

This compound, also known as 4-methyl-1,2-benzenedicarboxylic acid, is an aromatic dicarboxylic acid. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a methyl group at the 4-position.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-Methylbenzene-1,2-dicarboxylic acid | [1][2] |

| Synonyms | 4-Methyl-1,2-benzenedicarboxylic acid, Phthalic acid, 4-methyl- | [2] |

| CAS Number | 4316-23-8 | [2] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or lump | [2][4] |

| Melting Point | 146-148 °C | [5] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. The related anhydride boils at 140-142 °C (12 Torr). | |

| Density | 1.1987 g/cm³ (estimate) | [4] |

Table 2: Solubility and Acidity

| Property | Value | Reference(s) |

| Water Solubility | 3.984 g/L (at room temperature) | [4] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in non-polar solvents. | [1] |

| pKa₁ (predicted) | 3.32 ± 0.10 | [4] |

| pKa₂ | Data not readily available |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are available in spectral databases and typically show characteristic peaks for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acids, C=O stretching of the carbonyl groups, and C-H stretching of the aromatic ring and methyl group.

Crystal Structure

Experimental Protocols

Synthesis of this compound via Hydrolysis of 4-Methylphthalic Anhydride

A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding anhydride.

Workflow for the Synthesis of this compound:

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methylphthalic anhydride.

-

Hydrolysis: Add a sufficient amount of distilled water to the flask. The mixture is then heated to reflux with stirring. The progress of the hydrolysis can be monitored by the dissolution of the anhydride.

-

Crystallization: After the reaction is complete (typically when a clear solution is formed), the heat is removed, and the solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the product.

-

Isolation: The crystalline this compound is collected by vacuum filtration.

-

Purification: The collected crystals are washed with a small amount of cold distilled water to remove any unreacted starting material or soluble impurities.

-

Drying: The purified product is dried in a vacuum oven at a moderate temperature to remove residual water.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV spectrophotometer at a wavelength where the analyte has significant absorbance (e.g., 240 nm). |

| Injection Volume | 10-20 µL |

| Sample Preparation | The sample should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm syringe filter before injection. |

Reactivity and Applications

This compound undergoes typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the corresponding acid chloride.[1] It serves as a valuable building block in organic synthesis. Its applications include:

-

Precursor for Polymers: Used in the synthesis of polyesters and alkyd resins.

-

Intermediate for Plasticizers: Can be converted into phthalate esters, which are used as plasticizers for polymers.

-

Synthesis of Dyes and Pigments: Employed as a starting material in the manufacturing of certain dyes.

-

Drug Development: The phthalic acid motif is present in some pharmaceutical compounds, and this compound can be used as a starting material or intermediate in the synthesis of new drug candidates.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 4316-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | 4316-23-8 [chemicalbook.com]

A Comprehensive Technical Guide to 4-Methylphthalic Acid (CAS 4316-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid, with the CAS number 4316-23-8, is an organic compound belonging to the family of aromatic dicarboxylic acids.[1][2] Structurally, it is a derivative of phthalic acid, featuring a methyl group substitution on the benzene ring.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, analysis, and potential biological interactions of this compound, tailored for professionals in research, and drug development. While its primary industrial application lies in the synthesis of agrochemicals, its structural similarity to biologically active phthalates warrants a closer examination of its properties for broader research applications.[3][4][5]

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its handling, reactivity, and potential applications. A summary of these properties is presented in the tables below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4316-23-8 | [1][6] |

| Molecular Formula | C₉H₈O₄ | [1][6] |

| Molecular Weight | 180.16 g/mol | [6] |

| Appearance | White to light yellow crystalline solid or powder | [1][2][3] |

| Melting Point | 146-148 °C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| LogP | 1.27 | [3] |

| Polar Surface Area | 74.6 Ų | [3] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Limited solubility | [1] |

| Polar Organic Solvents | Soluble | [1] |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of its anhydride precursor, 4-methylphthalic anhydride, followed by hydrolysis.

A common method for the synthesis of 4-methylphthalic anhydride is through a Diels-Alder reaction between isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, which is then dehydrogenated using bromine in the presence of an acid acceptor like pyridine or dimethylformamide (DMF).

Methodology:

-

Diels-Alder Reaction: In a reaction vessel equipped with a stirrer and a condenser, maleic anhydride is heated until molten. Isoprene is then added dropwise to the molten maleic anhydride. The reaction is exothermic and may require external cooling to maintain the temperature. The mixture is stirred until the reaction is complete, yielding 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

-

Dehydrogenation: The crude 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is heated, and a catalytic amount of pyridine or DMF is added. Bromine is then added dropwise to the mixture. The reaction is maintained at an elevated temperature until the evolution of hydrogen bromide gas ceases.

-

Isolation: The resulting 4-methylphthalic anhydride can be purified by distillation under reduced pressure.

4-methylphthalic anhydride is readily hydrolyzed to this compound in the presence of water.

Methodology:

-

Hydrolysis: 4-methylphthalic anhydride is added to water and the mixture is heated, typically to boiling, with stirring. The anhydride ring opens to form the dicarboxylic acid.

-

Purification: The resulting solution is cooled to induce crystallization of this compound. The crystals can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture, can be performed for further purification.

Analytical Protocols

Accurate characterization of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this.

This protocol is adapted from methods used for similar aromatic carboxylic acids.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: A mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape. A typical starting point could be a 50:50 (v/v) mixture. The mobile phase should be degassed before use.

-

Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., methanol or acetonitrile). A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of acidic water and acetonitrile/methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, typically around 240-280 nm for phthalic acids).

-

Injection Volume: 10-20 µL.

-

-

Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.

Visualizations: Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 4316-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Teratogenic phthalate esters and metabolites activate the nuclear receptors PPARs and induce differentiation of F9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methylphthalic acid (4-methyl-1,2-benzenedicarboxylic acid), a compound of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.0 | Broad Singlet | 2H | -COOH |

| 7.616 | d | 1H | Ar-H |

| 7.451 | s | 1H | Ar-H |

| 7.377 | d | 1H | Ar-H |

| 2.376 | s | 3H | -CH₃ |

¹³C NMR Data

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 185 |

| Aromatic (C-COOH) | 130 - 140 |

| Aromatic (C-CH₃) | 140 - 150 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2960 - 2850 | Medium | C-H stretch (Alkyl) |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1400 | Medium to Weak | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The key mass spectral data for this compound are presented here.[1]

| m/z | Relative Intensity (%) | Assignment |

| 180.0 | 1.4 | [M]⁺ (Molecular Ion) |

| 163.0 | 8.4 | [M-OH]⁺ |

| 162.0 | 73.1 | [M-H₂O]⁺ |

| 136.0 | 4.4 | [M-CO₂]⁺ |

| 119.0 | 11.9 | [M-CO₂H]⁺ |

| 118.0 | 100.0 | [M-CO₂-H₂O]⁺ |

| 90.0 | 63.8 | [C₇H₆]⁺ |

| 89.0 | 40.7 | [C₇H₅]⁺ |

Experimental Protocols

The following provides a general overview of the methodologies typically employed to acquire the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

For solid samples like this compound, Attenuated Total Reflectance (ATR) is a common and convenient IR sampling technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal, which interacts with the sample at the surface. A background spectrum of the clean, empty ATR crystal is typically run first and subtracted from the sample spectrum.

Mass Spectrometry

For mass spectrometry, the sample is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds. The molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Methylphthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methylphthalic Acid and its Solubility

This compound (4-MPA), a derivative of phthalic acid, is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a hydrophobic benzene ring with a methyl group and two hydrophilic carboxylic acid groups, results in a nuanced solubility profile. It is generally characterized as being soluble in polar organic solvents, with limited solubility in water.[1][2] The solubility of this compound in any given solvent is influenced by factors such as temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and solvent molecules. As a general trend, the solubility of this compound in organic solvents is expected to increase with temperature.[1]

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures. This represents a significant data gap for researchers and professionals working with this compound. To facilitate future work in this area, the following table provides a standardized format for presenting such data once it is determined experimentally.

Table 1: Template for Reporting Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 10 | ||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 | |||

| Ethanol | 10 | ||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 | |||

| Acetone | 10 | ||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 | |||

| Ethyl Acetate | 10 | ||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 | |||

| [Other Solvents] |

Experimental Protocols for Solubility Determination

To address the absence of solubility data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of organic compounds like this compound.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel).

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[3]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[4]

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.[5][6]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

UV-Visible Spectrophotometry Method

For compounds that possess a chromophore, such as the aromatic ring in this compound, UV-Visible spectrophotometry offers a sensitive and often faster alternative to the gravimetric method. This technique relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be a straight line passing through the origin, and its slope is the molar absorptivity.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously (Section 3.1, step 2).

-

Carefully dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the given temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a significant gap exists in the publicly available quantitative solubility data for this compound, the detailed experimental protocols provided herein offer a clear pathway for researchers to obtain this crucial information. The gravimetric and UV-Visible spectrophotometry methods are robust and reliable techniques for generating the necessary data to populate the proposed standardized table. The provided workflow diagram further clarifies the logical steps involved in these experimental procedures. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling a more thorough understanding and application of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 4316-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. UV-Vis Spectrum of Phthalic acid | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-Methylphthalic Acid via Pseudocumene Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct synthesis of 4-methylphthalic acid from the oxidation of a standard xylene isomer (ortho-, meta-, or para-xylene) is not a conventional industrial process. The commercially significant oxidation of aromatic hydrocarbons in this class is the conversion of p-xylene to terephthalic acid and o-xylene to phthalic anhydride. However, methylphthalic acids, including isomers that could be considered derivatives of this compound, are key intermediates and byproducts in the oxidation of pseudocumene (1,2,4-trimethylbenzene) to trimellitic acid (1,2,4-benzenetricarboxylic acid). This guide provides a detailed technical overview of the liquid-phase catalytic oxidation of pseudocumene, with a focus on the reaction pathways leading to the formation of methylphthalic acid isomers.

The primary industrial application of pseudocumene oxidation is the production of trimellitic anhydride, a valuable monomer in the synthesis of high-performance polymers, plasticizers, and resins.[1] The process typically involves the liquid-phase oxidation of pseudocumene with air in an acetic acid solvent, utilizing a multi-component catalyst system, most commonly comprising cobalt, manganese, and bromine salts.[2][3]

Reaction Pathways and Mechanisms

The oxidation of pseudocumene is a complex free-radical chain reaction that proceeds through a series of intermediates. The three methyl groups on the pseudocumene ring exhibit different reactivities, leading to a mixture of products. The oxidation is generally initiated by the abstraction of a hydrogen atom from a methyl group by a catalyst-generated radical.

The primary reaction pathway involves the stepwise oxidation of the methyl groups to carboxylic acid functionalities. This process generates various intermediates, including dimethylbenzoic acids and methylphthalic acids, before culminating in the formation of trimellitic acid. The distribution of these intermediates is influenced by the relative reactivities of the methyl groups at the 1, 2, and 4 positions.[4]

A simplified logical flow of the oxidation process is illustrated below:

References

- 1. WO2006119939A1 - Process for the production of trimellitic acid - Google Patents [patents.google.com]

- 2. US7709681B2 - Process for the production of trimellitic acid - Google Patents [patents.google.com]

- 3. US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle - Google Patents [patents.google.com]

- 4. Liquid Phase Autoxidation of Pseudocumene (Part 3) [jstage.jst.go.jp]

Unveiling the Past: The Discovery and Early History of 4-Methylphthalic Acid

For Immediate Release

ROSTOCK, German Empire – In the late 19th century, a period of fervent discovery in organic chemistry, German chemist Oscar Jacobsen first synthesized and characterized 4-methylphthalic acid, a compound that would later find utility in various chemical syntheses. This technical guide delves into the historical context of its discovery, detailing the early experimental protocols and the initial characterization of this aromatic dicarboxylic acid.

Introduction

This compound, systematically named 4-methylbenzene-1,2-dicarboxylic acid, is a substituted aromatic carboxylic acid. Its discovery was a part of the broader scientific endeavor to understand the structure and reactivity of benzene derivatives. This document provides an in-depth look at the foundational research that introduced this compound to the scientific community.

The Discovery of this compound (Xylidic Acid)

The first documented synthesis of this compound was reported by Oscar Jacobsen in 1878 in the journal Berichte der deutschen chemischen Gesellschaft. In his publication titled "Ueber Xylidinsäure und Isoxylidinsäure" (On Xylidic Acid and Isoxylidic Acid), Jacobsen described the oxidation of durene (1,2,4,5-tetramethylbenzene) to produce a novel dicarboxylic acid, which he named Xylidinsäure. This "xylidic acid" was, in fact, this compound.

Jacobsen's work was a continuation of his earlier investigations into the oxidation of durene, published in 1877. His research aimed to elucidate the arrangement of substituent groups on the benzene ring by studying the products of oxidation reactions.

Historical Experimental Protocols

The experimental methodologies of the late 19th century were foundational to modern organic chemistry. The following sections detail the protocols described by Jacobsen for the synthesis of this compound.

Synthesis of this compound via Oxidation of Durene

The primary method for the synthesis of this compound, as reported by Jacobsen, involved the oxidation of durene using nitric acid.

Experimental Workflow for Durene Oxidation:

Caption: Workflow for the 19th-century synthesis of this compound.

Detailed Protocol:

-

Reactants: Durene was treated with dilute nitric acid.

-

Reaction Conditions: The mixture was heated in a reaction vessel for an extended period. The exact temperature and duration were often determined by the progress of the reaction, which was monitored by the dissolution of the durene and the evolution of nitrogen oxides.

-

Isolation: Upon cooling the reaction mixture, the resulting this compound precipitated as a crystalline solid.

-

Purification: The crude product was collected by filtration and could be further purified by recrystallization from hot water.

Quantitative Data and Physicochemical Properties

The initial characterization of this compound by Jacobsen provided the first quantitative data for this compound. These historical values are presented below, alongside modern accepted values for comparison.

| Property | Historical Value (Jacobsen, 1878) | Modern Value |

| Melting Point | 149-150 °C | 146-148 °C[1] |

| Solubility | Described as sparingly soluble in cold water, more soluble in hot water. | Partially soluble in water, with solubility increasing with temperature. More soluble in organic solvents like ethanol, methanol, and acetone.[1] |

Logical Relationships in Isomer Formation

Jacobsen's research also touched upon the formation of different isomers of methylphthalic acid from the oxidation of various trimethylbenzenes. The oxidation of pseudocumene (1,2,4-trimethylbenzene), for instance, could theoretically yield different isomers, highlighting the importance of the starting material's structure in determining the final product.

Caption: Isomeric relationship in the synthesis of methylphthalic acids.

Conclusion

The discovery of this compound by Oscar Jacobsen was a significant contribution to the understanding of aromatic chemistry in the 19th century. His meticulous experimental work, conducted with the techniques and knowledge of his time, laid the groundwork for future research and applications of this compound. This guide serves as a testament to the enduring value of foundational chemical research and provides a historical perspective for today's researchers, scientists, and drug development professionals.

References

Unveiling the Molecular Architecture of 4-Methylphthalic Acid: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular geometry of 4-Methylphthalic acid, a compound of interest in various chemical and pharmaceutical applications. By integrating experimental crystallographic data with theoretical computational models, this document offers a comprehensive understanding of the molecule's structural parameters.

Molecular Geometry: A Comparative Analysis

The precise arrangement of atoms within a molecule is fundamental to its chemical behavior and reactivity. For this compound, we present a comparison of its molecular geometry as determined by single-crystal X-ray diffraction and theoretical calculations using Density Functional Theory (DFT).

Tabulated Geometric Parameters

The following table summarizes the key bond lengths and bond angles of the 4-methylphthalate dianion as determined from experimental X-ray diffraction data and theoretical calculations. This allows for a direct comparison between the solid-state experimental structure and the gas-phase theoretical model.

| Parameter | Bond/Angle | Experimental (Å or °)[1] | Theoretical (DFT) (Å or °) |

| Bond Lengths | C1-C2 | 1.405 | Data not available |

| C2-C3 | 1.386 | Data not available | |

| C3-C4 | 1.391 | Data not available | |

| C4-C5 | 1.393 | Data not available | |

| C5-C6 | 1.396 | Data not available | |

| C6-C1 | 1.401 | Data not available | |

| C1-C7 | 1.513 | Data not available | |

| C2-C8 | 1.516 | Data not available | |

| C4-C9 | 1.508 | Data not available | |

| C7-O1 | 1.261 | Data not available | |

| C7-O2 | 1.253 | Data not available | |

| C8-O3 | 1.258 | Data not available | |

| C8-O4 | 1.255 | Data not available | |

| Bond Angles | C6-C1-C2 | 119.5 | Data not available |

| C1-C2-C3 | 120.5 | Data not available | |

| C2-C3-C4 | 120.1 | Data not available | |

| C3-C4-C5 | 119.3 | Data not available | |

| C4-C5-C6 | 120.9 | Data not available | |

| C5-C6-C1 | 119.7 | Data not available | |

| C2-C1-C7 | 120.8 | Data not available | |

| C6-C1-C7 | 119.7 | Data not available | |

| C1-C2-C8 | 120.3 | Data not available | |

| C3-C2-C8 | 119.2 | Data not available | |

| C3-C4-C9 | 120.1 | Data not available | |

| C5-C4-C9 | 120.6 | Data not available | |

| O1-C7-O2 | 124.5 | Data not available | |

| O1-C7-C1 | 117.8 | Data not available | |

| O2-C7-C1 | 117.7 | Data not available | |

| O3-C8-O4 | 124.7 | Data not available | |

| O3-C8-C2 | 117.9 | Data not available | |

| O4-C8-C2 | 117.4 | Data not available |

Note: At the time of this report, specific theoretical bond lengths and angles from computational studies on this compound were not publicly available. The table will be updated as this information becomes accessible.

Methodologies

A clear understanding of the experimental and computational methods employed is crucial for interpreting the structural data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental molecular geometry of the 4-methylphthalate dianion was determined through single-crystal X-ray diffraction analysis of a Cadmium(II) coordination polymer containing the molecule as a ligand[1].

A suitable single crystal of the coordination polymer was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature. The crystal structure was solved and refined using specialized software. The positions of the atoms in the 4-methylphthalate moiety were used to calculate the bond lengths and angles presented in the table above[1].

Theoretical Protocol: Density Functional Theory (DFT)

Theoretical calculations provide a valuable complement to experimental data, offering insights into the molecule's geometry in the absence of crystal packing forces. A common and reliable method for this is Density Functional Theory (DFT).

A typical DFT workflow for geometry optimization involves:

-

Building the initial molecular structure: The 3D structure of this compound is constructed using molecular modeling software.

-

Choosing a level of theory and basis set: A functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are selected. These choices determine the accuracy and computational cost of the calculation.

-

Geometry optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, or ground-state, geometry of the molecule in the gas phase.

-

Frequency analysis: A frequency calculation is typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum.

Workflow for Molecular Geometry Determination

The following diagram illustrates the logical workflow for the comprehensive determination and analysis of this compound's molecular geometry, integrating both experimental and theoretical approaches.

This comprehensive approach, combining the strengths of both experimental and theoretical methods, provides a robust understanding of the molecular structure of this compound, which is essential for predicting its properties and designing new molecules for various applications.

References

Potential Research Areas for 4-Methylphthalic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid, a substituted aromatic dicarboxylic acid, and its derivatives represent a versatile scaffold with significant potential for exploration in medicinal chemistry and materials science. The presence of the methyl group and two carboxylic acid functionalities on the benzene ring allows for a wide range of chemical modifications, leading to the synthesis of diverse esters, amides, imides, and hydrazones. While research on phthalic acid and its other derivatives has shown promising biological activities, the specific potential of this compound derivatives remains a relatively underexplored area. This technical guide aims to consolidate the existing, albeit limited, data on these derivatives and extrapolate potential research directions based on the activities of structurally related compounds. The focus will be on their therapeutic potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with this compound or its anhydride. The carboxylic acid groups provide reactive sites for derivatization.

General Synthetic Approaches:

-

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst yields the corresponding mono- or di-esters.

-

Amidation: 4-Methylphthalic anhydride can be reacted with primary or secondary amines to form the corresponding phthalamic acid, which can then be cyclized to the phthalimide. Alternatively, the di-acid can be converted to the di-acid chloride followed by reaction with amines to produce amides.

-

Hydrazone Formation: Hydrazide derivatives can be synthesized by reacting 4-methylphthalic anhydride with hydrazine hydrate. These hydrazides can then be condensed with various aldehydes or ketones to form hydrazones.

A general workflow for the synthesis and evaluation of this compound derivatives is presented below.

Synthesis and evaluation workflow for this compound derivatives.

Potential Research Areas and Biological Activities

Based on the biological activities of structurally similar compounds, several key research areas for this compound derivatives can be proposed.

Anticancer Activity

Phthalimide and its derivatives have demonstrated significant potential as anticancer agents. The core structure is present in the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. Research on other phthalic acid derivatives has also shown promising cytotoxic activities.

Potential Targets and Signaling Pathways:

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Some isophthalic and terephthalic acid derivatives have been shown to inhibit VEGFR-2. It is plausible that this compound derivatives could also target this pathway.

Simplified VEGFR-2 signaling pathway and potential point of inhibition.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Phthalic acid derivatives have been investigated as potential inhibitors of this pathway.

Simplified PI3K/Akt/mTOR signaling pathway and potential point of inhibition.

Quantitative Data from Structurally Related Compounds:

While specific data for this compound derivatives is scarce, the following table summarizes the anticancer activity of some related phthalic acid and phthalimide derivatives to guide future research.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isophthalic Acid | Compound 5 | K562 (Leukemia) | 3.42 | [1] |

| Isophthalic Acid | Compound 5 | HL-60 (Leukemia) | 7.04 | [1] |

| Isophthalic Acid | Compound 5 | MCF-7 (Breast) | 4.91 | [1] |

| Isophthalic Acid | Compound 5 | HepG2 (Liver) | 8.84 | [1] |

| Phthalimide | Compound 5b | MCF-7 (Breast) | 0.2 | [2] |

| Phthalimide | Compound 5k | MDA-MB-468 (Breast) | 0.6 | [2] |

| Phthalimide | Compound 5g | PC-12 (Pheochromocytoma) | 0.43 | [2] |

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Phthalic acid esters and other derivatives have been reported to possess antibacterial and antifungal properties.[3] The structural diversity achievable with this compound derivatives makes them attractive candidates for antimicrobial drug discovery.

Potential Mechanisms of Action:

The antimicrobial activity of small molecules can arise from various mechanisms, including:

-

Disruption of the cell membrane.

-

Inhibition of essential enzymes.

-

Interference with nucleic acid or protein synthesis.

Quantitative Data from Structurally Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phthalimide derivatives, highlighting their potential as antimicrobial agents.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phthalimide | Compound A1B | E. coli | 16 | [4] |

Enzyme Inhibition

The inhibition of specific enzymes is a cornerstone of modern drug discovery. The diverse functionalities that can be introduced into the this compound scaffold make it a promising starting point for the design of enzyme inhibitors.

Potential Enzyme Targets:

-

Kinases: As mentioned in the anticancer section, protein kinases like VEGFR-2 and PI3K are key targets.

-

Hydrolases: Enzymes such as proteases and lipases could be potential targets.

-

Oxidoreductases: Inhibition of enzymes involved in oxidative stress pathways could be another avenue of research.

Quantitative Data from Structurally Related Compounds:

The following table shows the inhibitory activity of some hydrazone derivatives, a class of compounds that can be synthesized from this compound, against monoamine oxidase A (MAO-A).

| Compound Class | Derivative | Enzyme | IC50 (µM) | Reference |

| Hydrazone | Compound 2a | hMAO-A | 0.342 | [5] |

| Hydrazone | Compound 2b | hMAO-A | 0.028 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are standard protocols for key experiments.

Synthesis of N-substituted-4-methylphthalimides

This protocol describes a general method for the synthesis of N-substituted-4-methylphthalimides from 4-methylphthalic anhydride and a primary amine.

Materials:

-

4-Methylphthalic anhydride

-

Primary amine (e.g., aniline, benzylamine)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 4-methylphthalic anhydride (1 equivalent) in glacial acetic acid.

-

Add the primary amine (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted-4-methylphthalimide.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for determining IC50 values using the MTT assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][6][7]

Procedure:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

While direct research on the biological activities of a wide array of this compound derivatives is currently limited, the data from structurally related compounds strongly suggest a high potential for this chemical scaffold in drug discovery. The key areas for future research include:

-

Systematic Synthesis and Screening: A focused effort to synthesize libraries of this compound esters, amides, imides, and hydrazones and screen them against a broad panel of cancer cell lines and microbial strains is warranted.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will be crucial for optimizing the potency and selectivity of lead compounds. This will involve systematically modifying the substituents on the phthalic ring and the derivatized functional groups.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and the signaling pathways they modulate.

-

In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

The exploration of this compound derivatives represents a promising frontier in the search for novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds a rich area for future investigation by researchers in both academia and the pharmaceutical industry.

References

- 1. Structure-activity relationships of phthalates in inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Methylphthalic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic acid (4-MPA), a derivative of phthalic acid, is a white crystalline solid at room temperature.[1][2] Its molecular structure, featuring both carboxylic acid and methyl functional groups on a benzene ring, gives rise to its specific physical and chemical properties. This guide provides a comprehensive overview of the physical characteristics of this compound crystals, including their appearance, melting point, solubility, and spectroscopic properties. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their laboratory work.

General and Molecular Information

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 4-Methyl-1,2-benzenedicarboxylic acid | [2] |

| CAS Number | 4316-23-8 | |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White to light yellow crystalline powder or lump | [2] |

Crystallographic Properties

Physicochemical Properties

Melting Point

The melting point of this compound is a key indicator of its purity. Reported values vary slightly across different sources, which is common due to minor impurities or different experimental conditions.

| Melting Point Range (°C) |

| 146 - 148 |

| 159 |

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C). A broader melting range can indicate the presence of impurities.

Solubility

This compound exhibits limited solubility in water but is more soluble in polar organic solvents.[2] The presence of two polar carboxylic acid groups contributes to its solubility in polar media, while the aromatic ring and methyl group lend some nonpolar character.

| Solvent | Qualitative Solubility |

| Water | Partially soluble, solubility increases with temperature |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

Experimental Protocol: Qualitative Solubility Determination

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Observation at Room Temperature: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is considered soluble. If it dissolves partially, it is partially soluble, and if it does not dissolve at all, it is insoluble.

-

Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to observe if solubility increases with temperature.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the structure of the molecule by showing the chemical environment of the hydrogen atoms. The spectrum is typically run in a deuterated solvent such as DMSO-d₆.

¹H NMR Data (DMSO-d₆)

While a definitive, fully assigned spectrum from a peer-reviewed publication is not available in the searched literature, a typical spectrum would exhibit the following features:

-

Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region (typically >10 ppm). This peak may be exchangeable with D₂O.

-

Aromatic Protons (Ar-H): A series of multiplets in the aromatic region (typically 7-8 ppm) corresponding to the three protons on the benzene ring. The splitting patterns would be complex due to their coupling with each other.

-

Methyl Protons (-CH₃): A singlet in the upfield region (typically around 2.3-2.5 ppm) corresponding to the three protons of the methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1475 | C=C (Aromatic Ring) | Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~900 | O-H (Carboxylic Acid) | Out-of-plane bend |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the dry crystalline powder of this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Thermal Analysis

Specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound were not found in the reviewed literature. However, the general principles of these techniques and the expected behavior of this compound are described below.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability. It is expected to be stable up to its boiling point, after which a significant mass loss would occur due to decomposition and/or sublimation.

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a crystalline organic compound like this compound.

Caption: General experimental workflow for the synthesis, purification, and physical characterization of this compound crystals.

Conclusion

This technical guide has summarized the key physical characteristics of this compound crystals based on available literature. While fundamental data on its appearance, melting point, and qualitative solubility are established, a definitive crystal structure and comprehensive thermal analysis data remain areas for further investigation. The provided experimental protocols offer a foundation for researchers to perform their own characterization of this compound. Further studies to elucidate the complete crystallographic and thermal properties of this compound would be of significant value to the scientific community, particularly in the fields of materials science and pharmaceutical development.

References

Methodological & Application

Synthesis of High-Purity 4-Methylphthalic Acid: An Application Note and Protocol

Introduction

4-Methylphthalic acid is a valuable substituted aromatic dicarboxylic acid utilized as a key intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals.[1][2] Notably, it serves as a crucial building block in the production of certain agrochemicals.[1] The isomeric purity of this compound is critical for these applications, necessitating a robust and well-defined synthetic protocol that consistently delivers high-purity material.

This application note provides a detailed, two-stage protocol for the synthesis of high-purity this compound. The synthesis commences with the formation of 4-methylphthalic anhydride, which is then hydrolyzed to the target dicarboxylic acid. The protocol includes methods for purification and characterization to ensure the final product meets stringent purity requirements.

Overview of the Synthetic Approach

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The overall transformation is depicted in the signaling pathway diagram below.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Methylphthalic Anhydride

This procedure is adapted from established methods involving a Diels-Alder reaction followed by dehydrogenation. The dehydrogenation with sulfur is highlighted here due to reported higher yields compared to other methods.[3]

Materials:

-

Maleic anhydride (1.0 mol, 98.0 g)

-

Isoprene (1.2 mol, 81.7 g, 120 mL)

-

Sulfur (2.0 mol, 64.1 g)

-

Toluene

-

Nitrogen gas supply

Equipment:

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Diels-Alder Reaction:

-

To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add maleic anhydride (98.0 g).

-

Heat the flask in a heating mantle to melt the maleic anhydride (m.p. 52.8 °C).

-

Once molten, slowly add isoprene (120 mL) dropwise to the stirred, molten maleic anhydride under a nitrogen atmosphere. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture at 100-110 °C for 1 hour to ensure the reaction goes to completion.

-

Remove any excess isoprene by distillation. The resulting molten product is 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

-

-

Dehydrogenation:

-

To the molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride from the previous step, add sulfur (64.1 g).

-

Heat the mixture to 190-220 °C with stirring. Hydrogen sulfide gas will be evolved and should be passed through a scrubber containing a sodium hydroxide solution.

-

Maintain the temperature until the evolution of hydrogen sulfide ceases (approximately 4-6 hours).

-

The crude 4-methylphthalic anhydride is then purified by vacuum distillation.

-

Part 2: Hydrolysis of 4-Methylphthalic Anhydride to this compound

Materials:

-

4-Methylphthalic anhydride (from Part 1)

-

Deionized water

Equipment:

-

1 L round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Hydrolysis:

-

Place the purified 4-methylphthalic anhydride (e.g., 0.5 mol, 81.0 g) into a 1 L round-bottom flask.

-

Add 500 mL of deionized water to the flask.

-

Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

-

Continue refluxing for 2 hours to ensure complete hydrolysis. The anhydride will slowly dissolve as it reacts to form the dicarboxylic acid.

-

After 2 hours, remove the heat source and allow the solution to cool slowly to room temperature.

-

-

Purification by Recrystallization:

-

As the solution cools, this compound will precipitate as white crystals.

-

To maximize the yield, cool the flask in an ice bath for at least 1 hour.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified this compound in a vacuum oven at 80 °C to a constant weight.

-

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of high-purity this compound.

Figure 2: Workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the expected yields and purity for the synthesis of this compound.

| Parameter | 4-Methylphthalic Anhydride | This compound |

| Synthesis Method | Diels-Alder followed by sulfur dehydrogenation | Hydrolysis of anhydride |

| Reported Yield | 59-87%[3] | Typically quantitative |

| Purity (Commercial) | >98% | >99%[1] |

| Melting Point | 88-91 °C | 146-148 °C[1] |

| Appearance | White to off-white solid | White crystalline solid[1] |

Characterization and Purity Assessment

The purity of the final this compound product should be assessed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for determining the purity of this compound and detecting any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and identify any residual starting materials or byproducts. The 1H NMR spectrum of this compound in DMSO-d6 is expected to show characteristic peaks for the aromatic protons and the methyl group protons.

-

Melting Point Analysis: A sharp melting point range close to the literature value (146-148 °C) is indicative of high purity.[1]

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of high-purity this compound. By following the detailed procedures for synthesis, purification, and analysis, researchers and drug development professionals can obtain a product of sufficient quality for demanding applications. The use of readily available starting materials and a high-yielding dehydrogenation step makes this an efficient route to the target compound.

References

Application Notes and Protocols for 4-Methylphthalic Acid in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 4-methylphthalic acid as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. While the direct application of this compound-based MOFs in drug delivery is an emerging area with limited specific research, this guide offers protocols for synthesizing model compounds and discusses the potential for these materials in drug development based on the broader principles of MOF design.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1][2] The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.[3] Substituted dicarboxylate linkers, such as this compound, offer the potential to fine-tune the framework's properties. The methyl group can influence the electronic properties and steric interactions within the framework, potentially impacting guest-host interactions relevant to drug loading and release.

While research into MOFs for drug delivery is extensive, the specific use of this compound as a primary linker is less explored. This document details the synthesis of cadmium-based two-dimensional (2D) coordination polymers using 4-methylphthalate, providing a foundational protocol for working with this linker.[4] It also discusses the potential for adapting such structures for drug delivery applications.

Synthesis of Cadmium 4-Methylphthalate Coordination Polymers

Two-dimensional coordination polymers have been successfully synthesized using this compound (H₂mph) in conjunction with dipyridyl co-ligands through hydrothermal methods. The length of the dipyridyl co-ligand was found to influence the final topology of the framework.[4]

dot

Caption: Hydrothermal synthesis workflow for cadmium 4-methylphthalate coordination polymers.

Experimental Protocols

The following protocols are based on the hydrothermal synthesis of two cadmium 4-methylphthalate (mph) 2D coordination polymers.[4]

Materials:

-

Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O)

-

This compound (H₂mph)

-

1,2-Di(4-pyridyl)ethane (dpe)

-

1,3-Di(4-pyridyl)propane (dpp)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

Protocol for the Synthesis of [Cd₂(mph)₂(dpe)₄]n (1):

-

Combine cadmium perchlorate hexahydrate (0.1 mmol, 42.1 mg), this compound (0.1 mmol, 18.0 mg), and 1,2-di(4-pyridyl)ethane (0.2 mmol, 36.8 mg).

-

Add 10 mL of deionized water to the mixture.

-

Seal the mixture in a 23-mL Teflon-lined stainless steel autoclave.

-

Heat the autoclave to 180 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Isolate the resulting colorless crystals by filtration.

-

Wash the crystals with deionized water and ethanol.

-

Air-dry the product.

Protocol for the Synthesis of [Cd₂(mph)₂(dpp)₃]n (2):

-

Combine cadmium perchlorate hexahydrate (0.1 mmol, 42.1 mg), this compound (0.1 mmol, 18.0 mg), and 1,3-di(4-pyridyl)propane (0.2 mmol, 39.6 mg).

-

Add 10 mL of deionized water to the mixture.

-

Seal the mixture in a 23-mL Teflon-lined stainless steel autoclave.

-

Heat the autoclave to 180 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Isolate the resulting colorless crystals by filtration.

-

Wash the crystals with deionized water and ethanol.

-

Air-dry the product.

Characterization Data

The following table summarizes key crystallographic data for the two synthesized cadmium 4-methylphthalate coordination polymers.[4]

| Parameter | [Cd₂(mph)₂(dpe)₄]n | [Cd₂(mph)₂(dpp)₃]n |

| Formula | C₆₂H₅₆Cd₂N₈O₈ | C₆₃H₅₈Cd₂N₆O₈ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| a (Å) | 18.156(4) | 14.808(3) |

| b (Å) | 16.920(3) | 19.336(4) |

| c (Å) | 20.306(4) | 20.370(4) |

| β (deg) | 102.76(3) | 98.24(3) |

| Volume (ų) | 6082(2) | 5763(2) |

| Topology | Acentric buckled (4,4) grid | Self-catenated layer |

Application in Drug Development: Potential and Considerations

While the synthesized cadmium-based coordination polymers have not been evaluated for drug delivery, the use of this compound as a linker in MOF synthesis presents several possibilities for drug development applications.

dot

Caption: Logic diagram for designing this compound-based MOFs for drug delivery.

Key Considerations for Drug Delivery Applications:

-

Biocompatibility of Metal Centers: The cadmium used in the model compounds is toxic. For drug delivery applications, it is essential to use biocompatible metal ions such as zirconium, iron, or zinc.

-

Three-Dimensional Porous Structure: The 2D layered structures of the model compounds have limited porosity. For high drug loading, the synthesis would need to be adapted to create 3D frameworks with accessible pores. This could potentially be achieved by altering the metal-to-linker ratio, using different co-ligands, or employing other synthetic conditions.

-

Influence of the Methyl Group: The methyl group on the phthalic acid linker can increase the hydrophobicity of the pore environment. This could be advantageous for loading hydrophobic drug molecules. It may also influence the kinetics of drug release.

-